

# Application Notes and Protocols: The Divinylcyclopropane–Cycloheptadiene Rearrangement

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	DIISOPROPYL 1,1-	
Compound Name:	CYCLOPROPANE-	
	DICARBOXYLATE	
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The divinylcyclopropane—cycloheptadiene rearrangement is a powerful, thermally- or catalytically-induced pericyclic reaction that constructs a seven-membered cycloheptadiene ring from a cis-divinylcyclopropane. This rearrangement is a valuable tool in organic synthesis, particularly for the construction of complex natural products and novel molecular scaffolds for drug discovery. The reaction is a concerted, stereospecific[1][1]-sigmatropic (Cope) rearrangement, driven by the release of strain energy from the three-membered ring.

### **Core Principles and Mechanistic Overview**

The rearrangement proceeds through a boat-like transition state, where the two vinyl groups of the cis-divinylcyclopropane are oriented in a way that allows for the concerted formation of a new carbon-carbon bond and the cleavage of the cyclopropane ring.

#### Key Features:

- Stereospecificity: The stereochemistry of the starting divinylcyclopropane is transferred to the cycloheptadiene product.
- High Atom Economy: As a rearrangement reaction, it is inherently atom-economical.



• Formation of Seven-Membered Rings: It is one of the most reliable methods for the synthesis of cycloheptanoids, a structural motif present in many bioactive natural products.

trans-Divinylcyclopropanes can also undergo the rearrangement, but they typically require higher temperatures to first isomerize to the cis-isomer. This isomerization can proceed through a diradical intermediate.

### **Application in Natural Product Synthesis**

The divinylcyclopropane—cycloheptadiene rearrangement has been a key step in the total synthesis of numerous complex natural products, enabling the efficient construction of their challenging seven-membered ring systems.

### Total Synthesis of (±)-Gelsemine by Danishefsky

The total synthesis of the complex alkaloid (±)-gelsemine by the Danishefsky group is a landmark achievement that features a key divinylcyclopropane—cycloheptadiene rearrangement.[2] The rearrangement was employed to construct the central seven-membered ring of the gelsemine core.

**Key Transformation Data:** 

Step	Reactant(s)	Reagents and Conditions	Product	Yield	Diastereose lectivity
Horner- Wadsworth- Emmons Olefination / Divinylcyclopr opane Rearrangeme nt	Aldehyde precursor	1. (EtO) <sub>2</sub> P(O)C H <sub>2</sub> CO <sub>2</sub> Et, NaH, THF, 0 °C to rt; 2. Toluene, reflux	Bicyclic cycloheptadie ne	78%	Not Reported

Experimental Protocol: Danishefsky's Divinylcyclopropane Rearrangement in the Synthesis of (±)-Gelsemine



To a solution of the aldehyde precursor in THF at 0 °C is added sodium hydride, followed by triethyl phosphonoacetate. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is then quenched with saturated aqueous ammonium chloride and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then dissolved in toluene and heated to reflux. The reaction is monitored by TLC until the divinylcyclopropane intermediate is fully converted to the cycloheptadiene product. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to afford the bicyclic cycloheptadiene.

# Tandem Wolff/Divinylcyclopropane Rearrangement by Stoltz

The Stoltz group developed an elegant tandem reaction sequence involving a Wolff rearrangement followed by a divinylcyclopropane—cycloheptadiene rearrangement.[1][3] This strategy allows for the rapid construction of functionalized bicyclic systems containing a seven-membered ring from readily available  $\alpha$ -diazo ketones.

#### **Key Transformation Data:**

Step	Reactant(s)	Reagents and Conditions	Product	Yield
Tandem Wolff/Divinylcycl opropane Rearrangement	α-Diazo ketone precursor	AgOBz (cat.), Et₃N, THF, 45 °C, sonication	Bicyclic enone	55-98%

Experimental Protocol: Stoltz's Tandem Wolff/Divinylcyclopropane Rearrangement

To a solution of the  $\alpha$ -diazo ketone precursor in THF is added triethylamine and a catalytic amount of silver benzoate. The reaction mixture is then subjected to sonication at 45 °C. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated under



reduced pressure, and the resulting residue is purified by flash chromatography to yield the bicyclic enone product.

# Rhodium-Catalyzed [4+3] Cycloaddition in the Synthesis of (±)-Tremulenolide A by Davies

The Davies group has extensively developed the use of rhodium-catalyzed reactions of vinyldiazoacetates to generate divinylcyclopropanes in situ, which then undergo the rearrangement. This formal [4+3] cycloaddition strategy was applied to the total synthesis of the sesquiterpene (±)-tremulenolide A.[4][5][6]

#### **Key Transformation Data:**

Step	Reactant(s)	Reagents and Conditions	Product	Yield	Diastereose lectivity
Rhodium- Catalyzed Cyclopropana tion / Divinylcyclopr opane Rearrangeme nt	Vinyldiazoace tate and 1,3- diene	Rh <sub>2</sub> (OAc) <sub>4</sub> (cat.), pentane, 25 °C	Bicyclic cycloheptadie ne ester	70%	>95:5

Experimental Protocol: Davies' Rhodium-Catalyzed [4+3] Cycloaddition

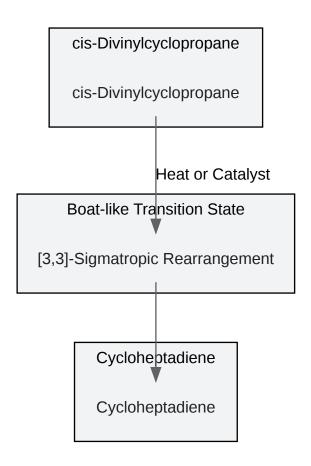
To a solution of the 1,3-diene in pentane is added a catalytic amount of rhodium(II) acetate dimer. A solution of the vinyldiazoacetate in pentane is then added dropwise over a period of several hours at room temperature. The reaction is monitored by the disappearance of the diazo compound (colorimetric). After the addition is complete, the reaction mixture is stirred for an additional hour. The solvent is then removed under reduced pressure, and the crude product is purified by flash chromatography to afford the bicyclic cycloheptadiene ester.

# Visualization of Key Methodologies and Pathways



### **Reaction Mechanism and Stereochemistry**

The following diagram illustrates the concerted nature of the divinylcyclopropanecycloheptadiene rearrangement and the chair-like transition state that leads to the observed stereospecificity.



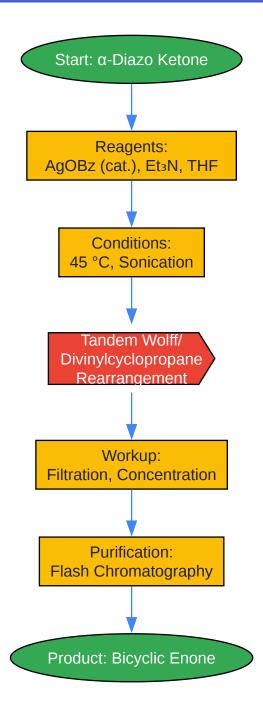
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Mechanism of the Divinylcyclopropane-Cycloheptadiene Rearrangement.

# Experimental Workflow: Tandem Wolff/Divinylcyclopropane Rearrangement

This workflow outlines the key steps in the Stoltz tandem reaction for the synthesis of bicyclic enones.





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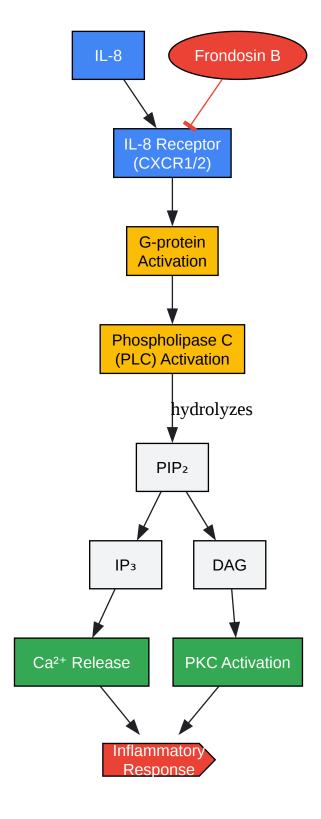
Experimental workflow for the tandem Wolff/divinylcyclopropane rearrangement.

# Biological Signaling Pathway: Frondosin B Inhibition of IL-8 Signaling

Frondosin B, a marine natural product synthesized via a divinylcyclopropane rearrangement, has been identified as an inhibitor of the interleukin-8 (IL-8) receptor.[7] IL-8 is a chemokine



that plays a crucial role in inflammation by activating neutrophils. By blocking the IL-8 receptor, Frondosin B can disrupt the downstream signaling cascade that leads to an inflammatory response.





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Frondosin B inhibits the IL-8 signaling pathway.

#### Conclusion

The divinylcyclopropane—cycloheptadiene rearrangement is a robust and versatile transformation for the synthesis of seven-membered rings. Its application in the total synthesis of complex natural products highlights its power and reliability. The development of catalytic and tandem versions of this rearrangement continues to expand its utility in modern organic synthesis, providing access to novel molecular architectures for drug discovery and development. The examples provided herein serve as a guide for researchers looking to incorporate this powerful reaction into their synthetic strategies.

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